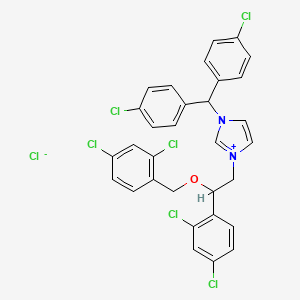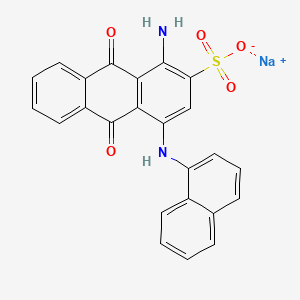
Sodium prasterone sulfate dihydrate
Übersicht
Beschreibung
Sodium prasterone sulfate dihydrate, also known as Dehydroepiandrosterone sulfate sodium salt, is a major steroid produced by the adrenal cortex . It is also produced in small quantities in the testis and the ovary . It is the C3β sulfate ester of prasterone (dehydroepiandrosterone; DHEA), and is known to act as a prohormone of DHEA and by extension of androgens and estrogens .
Molecular Structure Analysis
The molecular formula of Sodium prasterone sulfate dihydrate is C19H31NaO7S . The average molecular weight is 426.5 g/mol . The structure includes 6 defined stereocentres .Physical And Chemical Properties Analysis
The average molecular weight of Sodium prasterone sulfate dihydrate is 368.488 . The chemical formula is C19H28O5S .Wissenschaftliche Forschungsanwendungen
Labor Induction in Childbirth
Prasterone sulfate sodium hydrate is used as a labor inducer for the treatment of insufficient cervical ripening and dilation during childbirth. It is marketed under various brand names such as Astenile, Mylis, and Teloin, particularly in Japan and other countries .
Solid State Stability
Research has been conducted on the effects of grinding and drying on the solid state stability of sodium prasterone sulfate. These processes can affect the stability of the compound, which is crucial for its storage and handling in various applications .
Androgen Receptor Agonist
Prasterone sulfate sodium hydrate acts as an androgen receptor agonist. This mechanism can be leveraged in therapeutic areas for diseases where such agonistic action is beneficial .
Pharmaceutical Research
The compound is also used in pharmaceutical research for developing new drugs and treatments. Its properties are studied to understand its interactions and mechanism of action within the body .
Clinical Applications
Clinically, it is primarily used to mature the cervix in full-term pregnancy induction .
Wirkmechanismus
Target of Action
Sodium prasterone sulfate dihydrate, also known as Prasterone sulfate sodium hydrate, primarily targets the ERβ, NMDA, and σ1 receptors . It acts as an agonist at these receptors . Additionally, it is a partial agonist at ERα and AR , and an antagonist at GABA-A receptors .
Biochemical Pathways
The compound is involved in the Androgen and Estrogen Metabolism pathway . It is also associated with the 17-beta Hydroxysteroid Dehydrogenase III Deficiency Disease and Aromatase Deficiency Disease pathways .
Pharmacokinetics
It is known that dhea-s is the principal adrenal androgen and is secreted together with cortisol under the control of acth and prolactin .
Action Environment
It is known that dhea-s is the major steroid of the fetal adrenal and is elevated with hyperprolactinemia
Safety and Hazards
Sodium prasterone sulfate dihydrate may cause skin, eye, and respiratory tract irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Sodium prasterone sulfate dihydrate is under investigation for use in women with systemic lupus erythematosus (SLE) who are taking glucocorticoids . The FDA has granted orphan drug status for the prevention of loss of bone mineral density in SLE patients taking glucocorticoids . The FDA is requesting additional Phase III trial data for the treatment of SLE and the prevention of loss of bone mineral density .
Eigenschaften
IUPAC Name |
sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMKDUYGPNWAO-OXNWJOIVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045764 | |
| Record name | Sodium prasterone sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium prasterone sulfate dihydrate | |
CAS RN |
78590-17-7 | |
| Record name | Sodium prasterone sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078590177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium prasterone sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRASTERONE SODIUM SULFATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1CR8487EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



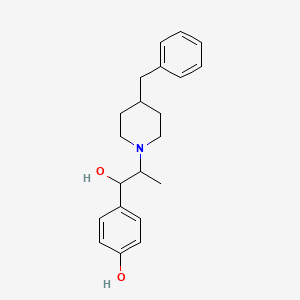

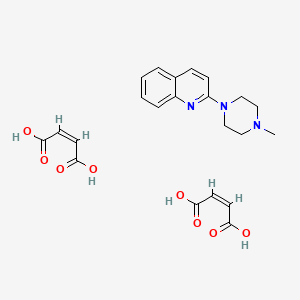

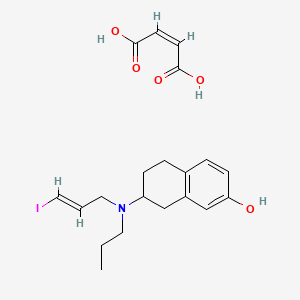


![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)

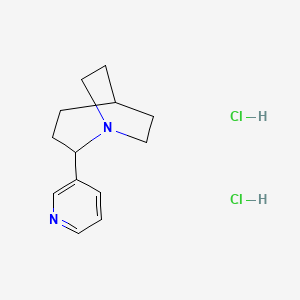
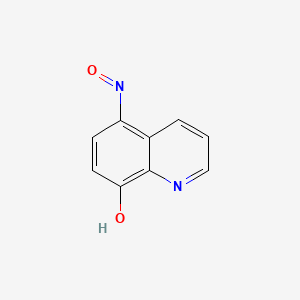
![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)
